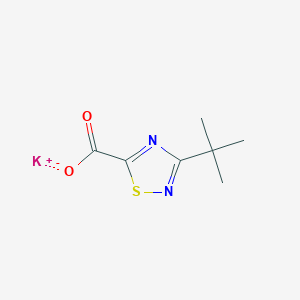

Potassium 3-tert-butyl-1,2,4-thiadiazole-5-carboxylate

Description

Potassium 3-tert-butyl-1,2,4-thiadiazole-5-carboxylate is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a tert-butyl group at the 3-position and a carboxylate group at the 5-position, stabilized by a potassium counterion. The 1,2,4-thiadiazole ring system is characterized by two nitrogen atoms and one sulfur atom, which contribute to its electronic and steric properties. This compound is synthesized via cycloaddition reactions, often employing microwave-assisted methods for improved efficiency and yield, as demonstrated in analogous thiadiazole syntheses .

Properties

Molecular Formula |

C7H9KN2O2S |

|---|---|

Molecular Weight |

224.32 g/mol |

IUPAC Name |

potassium;3-tert-butyl-1,2,4-thiadiazole-5-carboxylate |

InChI |

InChI=1S/C7H10N2O2S.K/c1-7(2,3)6-8-4(5(10)11)12-9-6;/h1-3H3,(H,10,11);/q;+1/p-1 |

InChI Key |

AMOKYAWJSVQGDJ-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)(C)C1=NSC(=N1)C(=O)[O-].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 3-tert-butyl-1,2,4-thiadiazole-5-carboxylate typically involves the reaction of 3-tert-butyl-1,2,4-thiadiazole-5-carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. The reaction conditions are relatively mild, and the yield of the product is generally high.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient and cost-effective production of the compound. The reaction is typically carried out in large reactors, and the product is purified using standard industrial techniques such as crystallization and filtration.

Chemical Reactions Analysis

Types of Reactions

Potassium 3-tert-butyl-1,2,4-thiadiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

Substitution: The compound can undergo nucleophilic substitution reactions, where the potassium ion is replaced by other cations.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced sulfur-containing heterocycles.

Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Potassium 3-tert-butyl-1,2,4-thiadiazole-5-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of potassium 3-tert-butyl-1,2,4-thiadiazole-5-carboxylate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through various biochemical pathways, including oxidative stress and signal transduction pathways.

Comparison with Similar Compounds

Key Observations :

- Steric Effects : The tert-butyl group in this compound significantly increases steric hindrance compared to methyl or phenyl analogs, reducing reaction rates in nucleophilic substitutions but improving thermal stability .

- Electronic Effects : Phenyl and 4-chlorophenyl substituents introduce aromatic π-systems, enhancing intermolecular interactions (e.g., stacking in crystal lattices) .

- Solubility : Potassium salts (e.g., carboxylates) generally exhibit higher water solubility compared to ester derivatives like ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate .

Biological Activity

Potassium 3-tert-butyl-1,2,4-thiadiazole-5-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, presenting detailed research findings, case studies, and comparative analyses with related compounds.

Chemical Structure and Properties

this compound features a thiadiazole ring which is known for its diverse biological activities. The presence of the tert-butyl group enhances its stability and lipophilicity, while the potassium ion contributes to its solubility in aqueous environments. This compound can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to the formation of numerous derivatives that may exhibit different biological properties.

Mechanism of Action

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets within cellular pathways. It can inhibit enzyme activity or disrupt cellular processes by binding to nucleic acids or proteins. The thiadiazole moiety is particularly effective in forming stable complexes with metal ions and participating in redox reactions, which can influence various cellular functions.

Antimicrobial Properties

Research indicates that derivatives of this compound possess significant antimicrobial activity. For instance:

- In vitro Studies : Compounds derived from thiadiazoles have shown promising results against various bacterial strains. One study reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

- Case Study : A derivative demonstrated an EC50 value of 15 μg/ml against Xanthomonas oryzae pv. oryzicola, outperforming traditional agents like thiodiazole copper .

Anticancer Activity

The anticancer potential of this compound has been explored extensively:

- Cytotoxicity Assays : In vitro tests using the MTT assay showed that certain derivatives have IC50 values ranging from 0.04 to 23.6 µM against various cancer cell lines, including breast carcinoma (T47D) and lung cancer lines .

- Comparison with Other Compounds : Notably, one derivative exhibited an IC50 of 1.7 µM against human pancreatic cancer cells, indicating a higher potency compared to other tested compounds in the same class .

Comparative Analysis with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| Potassium 1,2,4-thiadiazole-5-carboxylate | Lacks tert-butyl group; lower reactivity | Reduced antimicrobial and anticancer properties |

| Sodium 3-tert-butyl-1,2,4-thiadiazole-5-carboxylate | Similar structure but sodium ion affects solubility | Comparable activity but less favorable in some assays |

| 3-tert-butyl-1,2,4-thiadiazole-5-carboxylic acid | Parent acid form; versatile for salt formation | Moderate biological activity; less stable than potassium salt |

The unique presence of the tert-butyl group in this compound enhances its stability and reactivity compared to similar compounds.

Q & A

Q. Key Interactions :

- Hydrogen bonding between the carboxylate group and catalytic residues (e.g., Asp27 in DHFR).

- Hydrophobic interactions with the tert-butyl group in enzyme pockets .

Data Contradiction Analysis

Q. Why do crystallographic data sometimes conflict with computational models for thiadiazole derivatives?

- Root Causes :

- Tautomerism : Thiadiazole rings can adopt multiple tautomeric forms (e.g., 1,2,4 vs. 1,3,4 substitution), altering bond lengths in XRD vs. DFT calculations .

- Solvent Effects : Polar solvents stabilize zwitterionic forms, which are not captured in gas-phase computational models .

Methodological Recommendations

Q. What experimental design principles optimize pharmacological evaluations of thiadiazole derivatives?

- In Vitro :

- Dose-Response Curves : Test across 5–6 concentrations (e.g., 1–100 µM) to calculate EC₅₀ values .

- Selectivity Screening : Compare activity against primary targets (e.g., kinases) vs. off-targets (e.g., cytochrome P450) .

- In Vivo :

- Pharmacokinetics : Monitor plasma half-life (t₁/₂) and bioavailability in rodent models. The carboxylate group improves water solubility but may reduce blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.